![molecular formula C15H17N5O B2646188 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396889-38-5](/img/structure/B2646188.png)
1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
The compound “1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea” is a complex organic molecule that contains a phenyl group, a pyrimidine ring, and a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of many important biomolecules, including the nucleotides cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would add complexity to the structure . The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrrolidine and pyrimidine rings could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Biological Screening
Compounds with pyrimidine derivatives have been synthesized and assessed for a range of biological activities. For instance, a study reported the synthesis of novel pyrimidine derivatives and their evaluation for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds exhibited significant anti-inflammatory and moderate analgesic activities compared to standard drugs (Bhat, Kumar, Nisar, & Kumar, 2014).
Anti-CML Activity via PI3K/AKT Signaling Pathway
Another research effort led to the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives that showed potent activity against chronic myeloid leukemia (CML) cell lines. These compounds exhibited significant biological activity by inhibiting the protein phosphorylation of the PI3K/Akt signal pathway, highlighting a potential therapeutic application for CML treatment (Li et al., 2019).
Inhibitors of Fibroblast Growth Factor Receptor
The discovery of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinase is another significant application. These inhibitors, based on N-aryl-N'-pyrimidin-4-yl ureas, showed significant antitumor activity in cancer models, suggesting their potential as anticancer agents (Guagnano et al., 2011).
VEGFR-2 Tyrosine Kinase Inhibitors
Research into 1-aryl-3-[thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors reported compounds with significant inhibition of endothelial cell proliferation, migration, and tube formation. These findings suggest their utility in antiangiogenesis, which is crucial for cancer treatment (Machado et al., 2015).
Antiproliferative Activity
A study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds revealed antiproliferative activity against various human cancer cell lines. Compounds with specific solvent exposure moieties showed broad-spectrum antiproliferative activity, indicating their potential as anticancer agents (Al-Sanea et al., 2018).
Future Directions
properties
IUPAC Name |
1-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-16-14(17-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMRGQKJIALNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea |
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